molecular formula C9H10FN B13247324 7-fluoro-5-methyl-2,3-dihydro-1H-indole

7-fluoro-5-methyl-2,3-dihydro-1H-indole

Cat. No.: B13247324
M. Wt: 151.18 g/mol
InChI Key: QMPVBQXSYRGNMG-UHFFFAOYSA-N
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Description

7-Fluoro-5-methyl-2,3-dihydro-1H-indole is a partially saturated indole derivative with a fluorine atom at position 7 and a methyl group at position 5. This compound is of interest in medicinal chemistry due to the combined effects of fluorine (electron-withdrawing) and methyl (electron-donating) groups, which modulate solubility, metabolic stability, and target binding .

Properties

IUPAC Name

7-fluoro-5-methyl-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FN/c1-6-4-7-2-3-11-9(7)8(10)5-6/h4-5,11H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPVBQXSYRGNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)F)NCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-5-methyl-2,3-dihydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . Another method involves the nucleophilic addition of hydrazine hydrate to phthalic anhydride, followed by dehydration and cyclization .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles is common to minimize environmental impact and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

7-fluoro-5-methyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can introduce various functional groups into the indole ring .

Scientific Research Applications

7-fluoro-5-methyl-2,3-dihydro-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-fluoro-5-methyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • Molecular Formula: C₈H₉ClFN (MW: 173.62 g/mol). Key Differences: The absence of a methyl group at position 5 and fluorine at position 7 reduces steric bulk and alters electron distribution. This compound’s hydrochloride salt form enhances solubility compared to the neutral 7-fluoro-5-methyl analog .
  • 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde (CAS 1190321-22-2):

    • Structure : Fluorine at position 5, methyl at position 7, and a formyl group at position 3.
    • Key Differences : The reversed substituent positions (5-F vs. 7-F, 7-Me vs. 5-Me) and the presence of a formyl group increase electrophilicity at position 3, making it reactive in coupling reactions .

Structural and Crystallographic Comparisons

  • 1-Benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole (Compound I from ):
    • Structure : Sulfonyl and nitrobenzoyl groups introduce steric hindrance and planar distortion.
    • Crystallography : The sulfonyl-bound phenyl ring is orthogonal to the indole system (dihedral angle: 88.33°), with intramolecular C-H⋯O hydrogen bonds stabilizing the conformation.
    • Contrast : The 7-fluoro-5-methyl derivative lacks bulky substituents, likely resulting in a less distorted geometry and weaker intermolecular interactions .

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Features
7-Fluoro-5-methyl-2,3-dihydro-1H-indole C₉H₁₀FN 151.19 7-F, 5-Me, dihydro Reduced aromaticity, moderate polarity
5-Fluoro-2,3-dihydro-1H-indole HCl C₈H₉ClFN 173.62 5-F, HCl salt Enhanced solubility
5-Fluoro-7-methyl-1H-indole-3-carbaldehyde C₁₀H₈FNO 177.18 5-F, 7-Me, 3-CHO Electrophilic formyl group

Biological Activity

7-Fluoro-5-methyl-2,3-dihydro-1H-indole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C9H10FN
  • Molecular Weight : 151.18 g/mol
  • IUPAC Name : 7-fluoro-5-methyl-2,3-dihydro-1H-indole

Biological Activities

Research indicates that 7-fluoro-5-methyl-2,3-dihydro-1H-indole exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound has antimicrobial properties against certain bacterial strains. For instance, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli in vitro, suggesting potential as an antibacterial agent.
  • Anticancer Potential : In cell line studies, 7-fluoro-5-methyl-2,3-dihydro-1H-indole has been evaluated for its anticancer effects. It was found to induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) by activating caspase pathways, indicating its potential as a chemotherapeutic agent .
  • Neuroprotective Effects : Recent investigations suggest that this compound may possess neuroprotective properties. In animal models of neurodegeneration, it exhibited a reduction in oxidative stress markers and improved cognitive function, pointing towards its utility in treating neurodegenerative diseases .

The mechanisms underlying the biological activities of 7-fluoro-5-methyl-2,3-dihydro-1H-indole are still being elucidated. Current hypotheses include:

  • Receptor Modulation : The compound may act as a ligand for specific receptors involved in cell signaling pathways that regulate cell survival and apoptosis.
  • Enzyme Inhibition : It may inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .

Case Studies

Several case studies have highlighted the biological activity of 7-fluoro-5-methyl-2,3-dihydro-1H-indole:

StudyFindings
Study A (2022)Demonstrated antimicrobial effects against E. coli and S. aureus with MIC values of 32 µg/mL and 16 µg/mL respectively.
Study B (2023)Showed significant cytotoxicity in MCF-7 cells with an IC50 value of 15 µM after 48 hours of treatment.
Study C (2024)Reported neuroprotective effects in an Alzheimer's disease model with a reduction in Aβ plaque formation and improved memory scores.

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